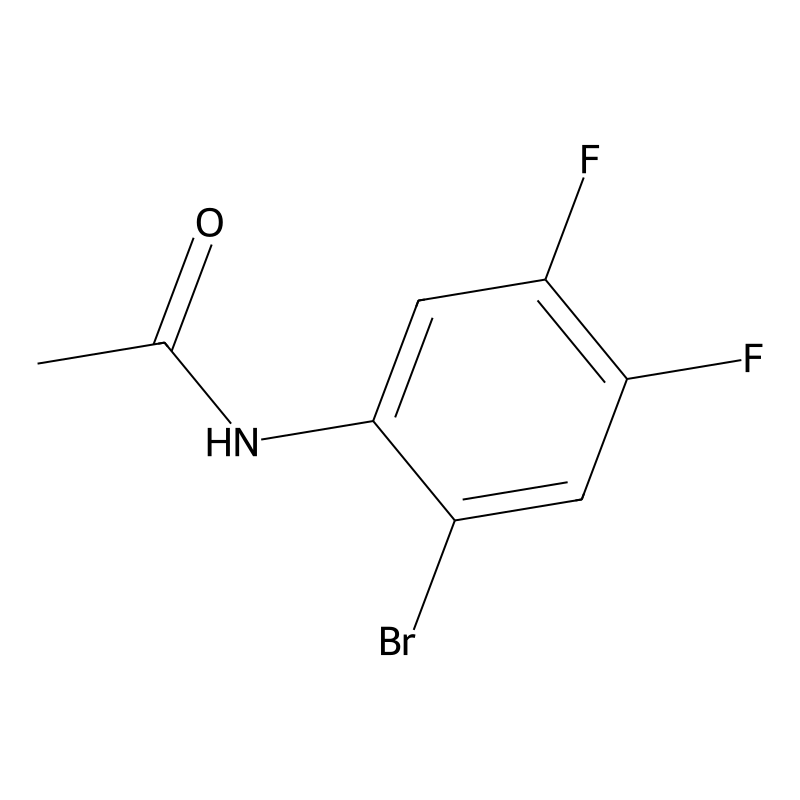

N-(2-Bromo-4,5-difluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Bromo-4,5-difluorophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 250.04 g/mol. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which significantly influences its chemical properties and biological activities. It typically appears as a solid at room temperature and is utilized in various scientific research applications, particularly in medicinal chemistry due to its potential therapeutic effects and unique structural characteristics .

Availability and Use as a Research Chemical

Several chemical suppliers offer N-(2-Bromo-4,5-difluorophenyl)acetamide, indicating its potential use in scientific research [, , ]. However, no published studies directly investigating its properties or biological activity have been identified.

Potential Research Areas

The presence of functional groups like amide and a bromo-substituted aromatic ring suggests possible areas of exploration for N-(2-Bromo-4,5-difluorophenyl)acetamide. These could include:

- Medicinal Chemistry: The molecule's structure might inspire development of novel drug candidates with specific properties due to the presence of the bromo and difluoro groups.

- Material Science: The aromatic ring and amide functionality could be of interest for studies on material properties, but more research is needed [].

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of different derivatives. This property is essential for generating compounds with tailored biological activities .

- Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, leading to the formation of new products, such as corresponding oxides or amines.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for constructing carbon-carbon bonds in organic synthesis.

These reactions highlight the versatility of N-(2-Bromo-4,5-difluorophenyl)acetamide in synthetic organic chemistry.

The synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide typically involves the acylation of 2-bromo-4,5-difluoroaniline with acetic anhydride or acetyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize by-products and facilitate completion under reflux conditions .

Industrial Production

On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, optimizing production outcomes .

N-(2-Bromo-4,5-difluorophenyl)acetamide has diverse applications across multiple fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing more complex organic molecules that may have therapeutic properties.

- Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

- Industrial Use: It finds applications in producing agrochemicals and specialty chemicals due to its unique reactivity profile .

Interaction studies involving N-(2-Bromo-4,5-difluorophenyl)acetamide focus on its binding affinity with biological targets. Initial data indicate that it may interact with specific enzymes or receptors implicated in various disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. Further studies are necessary to map out specific interactions and their implications in pharmacology.

Several compounds share structural similarities with N-(2-Bromo-4,5-difluorophenyl)acetamide. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(4-Bromo-3,5-difluorophenyl)acetamide | Contains a bromophenyl group and difluoro | Lacks difluoro substitution |

| N-(4-Bromo-2,6-difluorophenyl)acetamide | Similar structure but different fluorine positions | Variability in halogen placement |

| N-(5-Methylthiazol-2-yl)-N'-(pyridin-3-yl)urea | Urea derivative with thiazole | Different functional group class |

| N-(Phenyl)-5-(pyridin-3-yloxy)-1H-pyrazole | Pyrazole ring with phenyl substitution | Different ring structure |

N-(2-Bromo-4,5-difluorophenyl)acetamide is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring. This arrangement influences its reactivity and binding properties, distinguishing it from other similar compounds .